Technical Guide: Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate
Technical Guide: Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate
CAS Number: 175278-02-1 [1][2][3]
Executive Summary: The Fluorinated Scaffold in Medicinal Chemistry
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate is a specialized
Unlike standard benzoyl acetates, the electron-withdrawing nature of the two trifluoromethyl (
Chemical Identity & Specifications
| Property | Specification |
| CAS Number | 175278-02-1 |
| IUPAC Name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate |
| Common Synonyms | Ethyl 3,5-bis(trifluoromethyl)benzoylacetate; 3,5-Bis(trifluoromethyl)benzoyl acetic acid ethyl ester |
| Molecular Formula | |
| Molecular Weight | 328.21 g/mol |
| Appearance | Off-white solid or pale yellow oil (depending on purity/temperature) |
| Boiling Point | ~110–115 °C at 0.5 mmHg (Predicted) |
| Density | 1.38 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water |
Synthetic Routes & Mechanism
The synthesis of electron-deficient
The industry-standard approach utilizes the Masamune-Brooks modification, activating the corresponding benzoic acid with carbonyldiimidazole (CDI) followed by reaction with a magnesium malonate salt.[2]
Mechanistic Pathway (Masamune-Brooks)[2]
-
Activation: 3,5-bis(trifluoromethyl)benzoic acid reacts with CDI to form the reactive acyl imidazole.
-
Nucleophilic Attack: The magnesium enolate of monoethyl malonate (generated in situ) attacks the acyl imidazole.
-
Decarboxylation: The resulting intermediate undergoes spontaneous decarboxylation driven by the formation of the stable
-keto ester and release of .
Synthesis Workflow Diagram
Caption: Masamune-Brooks synthesis of the target beta-keto ester via acyl imidazole activation.
Detailed Experimental Protocol
Protocol A: Synthesis via Magnesium Enolate
Rationale: This method avoids the use of strong bases (like NaH) that can cause side reactions with the electron-deficient aromatic ring.[2]
Reagents:
-
3,5-bis(trifluoromethyl)benzoic acid (1.0 eq)[4]
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)[2]
-
Potassium monoethyl malonate (1.5 eq) / Magnesium chloride (1.5 eq) OR Magnesium monoethyl malonate directly.
-
Triethylamine (TEA) (1.5 eq)
-
Solvent: Anhydrous THF or Acetonitrile.
Step-by-Step Procedure:
-
Acyl Imidazole Formation:
-
Charge a reactor with 3,5-bis(trifluoromethyl)benzoic acid and anhydrous THF under
atmosphere. -
Cool to 0–5 °C.
-
Add CDI portion-wise (evolution of
gas will occur). -
Stir at room temperature (RT) for 2 hours until gas evolution ceases. Confirm complete conversion of acid to acyl imidazole via TLC or HPLC.
-
-
Preparation of Magnesium Salt (Simultaneous):
-
In a separate vessel, mix Potassium Monoethyl Malonate,
, and TEA in THF. -
Stir at RT for 1 hour to generate the Magnesium Monoethyl Malonate complex.
-
-
Coupling:
-
Transfer the Magnesium Malonate slurry into the Acyl Imidazole solution slowly (maintain temp < 30 °C).
-
Stir the mixture at RT for 12–16 hours. The reaction proceeds via C-acylation followed by decarboxylation.[2]
-
-
Work-up:
-
Purification:
-
The crude oil often solidifies. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Hexane:EtOAc 9:1) if high purity (>98%) is required for catalytic steps.
-
Critical Applications in Drug Development[10]
This molecule is the gateway to chiral 1-aryl-3-aminoalcohols , the pharmacophore found in NK1 antagonists.[2]
Asymmetric Hydrogenation (Noyori Route)
The
Application Workflow Diagram
Caption: Divergent synthesis to NK1 antagonists and antimicrobial pyrazoles.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)[2]
-
-
Handling:
-
The compound is weakly acidic (active methylene). Avoid contact with strong bases unless intended for deprotonation.
-
Store under inert atmosphere (
) at 2–8 °C.
-
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin: Wash with soap and water. The lipophilic nature may require thorough washing to remove residue.
-
References
-
Santa Cruz Biotechnology. Ethyl [3,5-bis(trifluoromethyl)benzoyl]-acetate (CAS 175278-02-1) Product Data. [2][6]
-
Clayden, J., et al. The Masamune-Brooks Reaction: Synthesis of Beta-Keto Esters.[2] Organic Chemistry, 2nd Ed. Oxford University Press. (General Mechanism Reference).
-
National Institutes of Health (PubChem). Ethyl 3-oxo-3-[3,5-bis(trifluoromethyl)phenyl]propanoate - Compound Summary. [2]
-
Leitão, E.P.T., et al. Drug Design Strategies... Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2024.[7][8] (Context on fluorinated pharmacophores).
-
BLD Pharm. Safety Data Sheet: Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate.
Sources
- 1. 175278-02-1 CAS MSDS (ETHYL 3-[3,5-DI(TRIFLUOROMETHYL)PHENYL]-3-OXOPROPANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 106263-53-0|Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate|BLD Pharm [bldpharm.com]
- 3. Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate [cymitquimica.com]
- 4. oncotarget.com [oncotarget.com]
- 5. rsc.org [rsc.org]
- 6. scbt.com [scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. jelsciences.com [jelsciences.com]
